Enhanced In Vivo Anticonvulsant Activity Compared to Unsubstituted Benzylpiperidine Lead
Introduction of a p-methyl group on the benzyl ring of an NMDA receptor antagonist lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine (compound 8), resulted in compound 10b, which features the 4-(4-methylbenzyl)piperidine core. This structural modification led to a quantifiable increase in in vivo anticonvulsant activity as measured in the mouse maximal electroshock (MES) assay [1].
| Evidence Dimension | In Vivo Anticonvulsant Efficacy |
|---|---|
| Target Compound Data | ED50 = 0.7 mg/kg (intravenous) for compound 10b (containing the 4-(4-methylbenzyl)piperidine core) [1] |
| Comparator Or Baseline | Lead compound 8 (N-(2-phenoxyethyl)-4-benzylpiperidine). The study states that p-methyl substitution on the benzyl ring (10b) produced an approximately 3-fold increase in MES activity compared to the parent lead [1]. |
| Quantified Difference | Approximately 3-fold increase in MES activity (lower ED50) [1] |
| Conditions | Mouse maximal electroshock (MES) assay, administered intravenously [1] |
Why This Matters
This demonstrates that the 4-methylbenzyl moiety is not an inert replacement but directly contributes to a ~3-fold improvement in an in vivo efficacy metric, making the compound a critical intermediate for programs targeting NMDA receptors.
- [1] Zhou ZL, Cai SX, Whittemore ER, Konkoy CS, Espitia SA, Tran M, Rock DM, Coughenour LL, Hawkinson JE, Boxer PA, Bigge CF, Wise LD, Weber E, Woodward RM, Keana JF. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J Med Chem. 1999 Jul 29;42(15):2993-3000. View Source
